Methyl 4-oxoadamantane-1-carboxylate
Overview
Description
Methyl 4-oxoadamantane-1-carboxylate is an organic compound with the molecular formula C12H16O3. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxoadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the methanolysis of adamantanone derivatives. For instance, methyl-2-adamantanone-5-carboxylate can be treated with methanol and sodium hydroxide in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxoadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-oxoadamantane-1-carboxylic acid, while reduction can produce 4-hydroxyadamantane-1-carboxylate .
Scientific Research Applications
Methyl 4-oxoadamantane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its stable adamantane core.
Materials Science: The compound’s rigid structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: It serves as an intermediate in the synthesis of various functionalized adamantane derivatives, which have applications in catalysis and other chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-oxoadamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable framework that can interact with biological molecules, potentially affecting their function. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxoadamantane-1-carboxylic acid: Similar in structure but lacks the methyl ester group.
Methyl 1-adamantanecarboxylate: Similar but with a different substitution pattern on the adamantane core.
Adamantanone derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
Methyl 4-oxoadamantane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a stable adamantane core with reactive ester and ketone groups makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-oxoadamantane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFRYAOGHZOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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